Cas no 165736-06-1 ((1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methanamine)

(1-Phenyl-1H-1,2,3,4-tetrazol-5-yl)methanamine is a heterocyclic amine derivative featuring a phenyl-substituted tetrazole core. This compound is of interest in medicinal and synthetic chemistry due to its versatile reactivity, particularly as a building block for the development of pharmacologically active molecules. The tetrazole moiety enhances metabolic stability and bioavailability, while the primary amine group allows for further functionalization via amidation, Schiff base formation, or other coupling reactions. Its structural features make it suitable for applications in drug discovery, agrochemicals, and materials science. The compound exhibits good solubility in polar organic solvents, facilitating its use in synthetic workflows. Proper handling under inert conditions is recommended due to potential sensitivity to moisture and air.
(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methanamine structure
165736-06-1 structure
Product Name:(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methanamine
CAS No:165736-06-1
MF:C8H9N5
MW:175.190560102463
CID:1088372
PubChem ID:2968625
Update Time:2025-06-07

(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methanamine Chemical and Physical Properties

Names and Identifiers

    • (1-Phenyl-1H-tetrazol-5-yl)methanamine
    • 1-(1-Phenyl-1H-tetrazol-5-yl)methanamine
    • 1-(1-PHENYL-1H-TETRAZOL-5-YL)METHANAMINE XHCL
    • 1-(1-phenyl-1H-tetrazol-5-yl)methanamine(SALTDATA: HCl)
    • (1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methanamine
    • 165736-06-1
    • STK724571
    • SDCCGMLS-0065357.P001
    • (1-phenyltetrazol-5-yl)methanamine
    • DTXSID20388014
    • AKOS000274743
    • BBL011643
    • F2158-1001
    • EN300-58603
    • MDL: MFCD02590952
    • Inchi: 1S/C8H9N5/c9-6-8-10-11-12-13(8)7-4-2-1-3-5-7/h1-5H,6,9H2
    • InChI Key: FYVSPIVYFAYMIZ-UHFFFAOYSA-N
    • SMILES: N1(C(CN)=NN=N1)C1C=CC=CC=1

Computed Properties

  • Exact Mass: 175.08579531g/mol
  • Monoisotopic Mass: 175.08579531g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 157
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.1
  • Topological Polar Surface Area: 69.6Ų

(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methanamine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
P322190-10mg
1-(1-phenyl-1H-tetrazol-5-yl)methanamine
165736-06-1
10mg
$ 50.00 2022-06-03
TRC
P322190-50mg
1-(1-phenyl-1H-tetrazol-5-yl)methanamine
165736-06-1
50mg
$ 185.00 2022-06-03
TRC
P322190-100mg
1-(1-phenyl-1H-tetrazol-5-yl)methanamine
165736-06-1
100mg
$ 275.00 2022-06-03
Enamine
EN300-58603-0.05g
(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methanamine
165736-06-1 95.0%
0.05g
$67.0 2025-02-20
Enamine
EN300-58603-0.1g
(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methanamine
165736-06-1 95.0%
0.1g
$100.0 2025-02-20
Enamine
EN300-58603-0.25g
(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methanamine
165736-06-1 95.0%
0.25g
$143.0 2025-02-20
Enamine
EN300-58603-0.5g
(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methanamine
165736-06-1 95.0%
0.5g
$225.0 2025-02-20
Enamine
EN300-58603-1.0g
(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methanamine
165736-06-1 95.0%
1.0g
$288.0 2025-02-20
Enamine
EN300-58603-2.5g
(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methanamine
165736-06-1 95.0%
2.5g
$467.0 2025-02-20
Enamine
EN300-58603-5.0g
(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methanamine
165736-06-1 95.0%
5.0g
$768.0 2025-02-20
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